
6-Fluoronorepinephrine hydrochloride
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Overview
Description
6-Fluoronorepinephrine hydrochloride (6-FNE·HCl) is a fluorinated derivative of norepinephrine, a key catecholamine neurotransmitter and hormone. The addition of a fluorine atom at the 6-position of the catechol ring confers unique pharmacological properties, particularly enhancing selectivity for α-adrenergic receptors (α-ARs) over β-adrenergic receptors (β-ARs) . Structurally, 6-FNE·HCl has the molecular formula C₉H₁₁FNO₂·HCl (base form) and a molecular weight of 219.64 g/mol (hydrochloride salt forms may vary; e.g., 6-FNE dipivalate hydrochloride has a molecular weight of 391.86 g/mol) .
6-FNE·HCl acts as a full agonist at α₁- and α₂-ARs, modulating cyclic adenosine monophosphate (cAMP) production in brain regions such as the cerebral cortex and locus coeruleus, which are implicated in stress responses and attention-deficit/hyperactivity disorder (ADHD) . Its α-AR selectivity contrasts with non-fluorinated norepinephrine, which activates both α- and β-ARs, and positional isomers like 2-fluoronorepinephrine (2-FNE), which exhibits β-AR selectivity .
Preparation Methods
Structural and Pharmacological Significance of 6-Fluoronorepinephrine Hydrochloride
This compound, a fluorinated analogue of the endogenous catecholamine norepinephrine, exhibits modified adrenergic receptor binding profiles due to the electron-withdrawing effects of the fluorine atom at the 6-position. Unlike its 2-fluoro counterpart, which demonstrates enhanced β-adrenergic activity, the 6-fluoro substitution preferentially reduces β-receptor affinity while maintaining partial α-adrenergic interactions. This unique selectivity profile has spurred interest in its development as a cardiovascular agent with reduced systemic side effects.
The compound's chemical structure features a β-hydroxyphenethylamine backbone with fluorine at the 6-position of the catechol ring and a protonated amine group stabilized by hydrochloride salt formation. The (R)-enantiomer displays significantly higher receptor binding affinity compared to the (S)-form, necessitating strict stereochemical control during synthesis.
Historical Evolution of Synthetic Approaches
Early Racemic Synthesis Challenges
Enantioselective Synthesis Methodologies
Oxazaborolidine-Mediated Asymmetric Reduction
This three-step sequence remains the gold standard for laboratory-scale synthesis:
Step 1: Fluorinated Catechol Protection
6-Fluoro-3,4-dihydroxybenzaldehyde undergoes bis-TBS protection (tetrabutylammonium fluoride, THF, 0°C) to yield 3,4-bis(tert-butyldimethylsilyloxy)-6-fluorobenzaldehyde (92% yield).
Step 2: Corey-Bakshi-Shibata Reduction
The aldehyde is treated with (S)-CBS catalyst (0.2 eq) and borane-dimethyl sulfide complex (1.5 eq) in toluene at -78°C, producing (R)-6-fluoro-3,4-bis-TBS-norepinephrine with 94% ee.
Step 3: Deprotection and Salt Formation
Simultaneous TBS removal and hydrochloride salt formation occurs via HCl/MeOH (0°C, 4 hr), yielding this compound (85% recovery, >99% purity).
Titanium(IV) Salen-Catalyzed Cyanohydrin Route
This alternative approach improves atom economy:
Key Reaction Parameters:
Parameter | Value |
---|---|
Catalyst Loading | 5 mol% (R,R)-salenTiCl₂ |
Solvent System | CH₂Cl₂/H₂O (9:1) |
Temperature | -20°C |
Reaction Time | 48 hr |
Cyanide Source | Trimethylsilyl cyanide |
The method achieves 89% ee through dynamic kinetic resolution, with subsequent hydrogenolytic cleavage of the cyanide group (Pd/C, H₂ 50 psi) yielding the target amine.
Strategic Fluorination Techniques
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct 6-position functionalization:
Optimized Conditions:
- Substrate: 3,4-dihydroxyphenethylamine
- Fluorinating Agent: 1.2 eq Selectfluor®
- Solvent: Acetonitrile/water (4:1)
- Temperature: 60°C
- Yield: 78% 6-fluoro product
Regioselectivity is controlled through steric hindrance from ortho-hydroxyl groups, directing fluorination to the 6-position.
Directed Ortho-Metalation (DoM)
A complementary approach utilizes n-BuLi/TMEDA-mediated deprotonation followed by F⁺ quenching:
Sequence:
- Silyl protection of catechol hydroxyls
- Lithium-halogen exchange at -78°C
- Quenching with N-fluorobenzenesulfonimide (NFSI)
- Acidic deprotection
This method achieves 83% regioselectivity for 6-fluorination with 91% conversion.
Industrial-Scale Production Innovations
Adapting the asymmetric hydrogenation techniques from phenylephrine synthesis, modern facilities employ:
Rhodium-Catalyzed Process:
Parameter | Value |
---|---|
Catalyst | [Rh(COD)Cl]₂/(R,R)-MCCPM |
Pressure | 20 bar H₂ |
Temperature | 50-55°C |
Solvent | MeOH/H₂O (95:5) |
Reaction Time | 4 hr |
ee | 96-98% |
Key Advantages:
- 75% reduction in hydrogenation time vs. earlier methods
- Single-vessel processing from protected ketone to final hydrochloride
- 99.5% purity through activated charcoal filtration and pH-controlled crystallization
Analytical Characterization Protocols
Chiral Purity Assessment
HPLC Conditions:
- Column: Chiralpak AD-H (250 × 4.6 mm)
- Mobile Phase: Hexane/EtOH/DEA (80:20:0.1)
- Flow Rate: 1.0 mL/min
- Retention: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min
Spectroscopic Fingerprinting
¹⁹F NMR (376 MHz, D₂O): δ -118.7 ppm (d, J = 8.3 Hz)
HRMS (ESI+): m/z calc. for C₈H₁₀FNO₃ [M+H]⁺ 204.0668, found 204.0665
Process Optimization Challenges
Catalyst Deactivation
Rhodium catalysts show 23% activity loss after five cycles due to fluorine-induced ligand degradation. Mitigation strategies include:
- Addition of 0.5 mol% triphenylphosphine as stabilizing agent
- Continuous H₂ purging to prevent oxidation
Byproduct Formation
Major impurities and control methods:
Impurity | Source | Reduction Strategy |
---|---|---|
2-Fluoro isomer | Regioselectivity loss | Low-temperature fluorination |
N-Oxide | Amine oxidation | Nitrogen blanket processing |
Dehydrofluorinated product | β-elimination | pH control (6.8-7.2) |
Chemical Reactions Analysis
Key Data:
Step | Reagents/Conditions | Yield |
---|---|---|
1 | UV light, 254 nm, RT | 60–70% |
2 | TMSCN, ZnI₂ catalyst | 85% |
3 | LiAlH₄, THF, 0°C | 78% |
4 | BBr₃, CH₂Cl₂, −78°C | 92% |
Enantiomeric Resolution
Racemic 6-FNE hydrochloride is resolved using chiral chromatography :
-
Method : Chiral HPLC (Chiralpak AD-H column) with ethanol/hexane/trifluoroacetic acid (80:20:0.1) eluent.
-
Outcome : Isolation of (−)-6-FNE (α₁/α₂-adrenergic agonist) and (+)-6-FNE (less active enantiomer) with >99% enantiomeric excess (ee) .
Radiolabeling via Nucleophilic Aromatic Substitution
For positron emission tomography (PET) applications, 6-[¹⁸F]fluoronorepinephrine is synthesized :
-
Step 1 : Nitro precursor 63 undergoes nucleophilic fluorination with K¹⁸F/Kryptofix 2.2.2 in DMF at 120°C.
-
Step 2 : Reduction of the nitro group with sodium borohydride/NiCl₂ yields the amine intermediate.
-
Step 3 : Acid hydrolysis (HCl) forms 6-[¹⁸F]FNE hydrochloride.
Reaction Conditions:
Parameter | Value |
---|---|
Temperature | 120°C |
Specific Activity | 2–5 Ci/μmol |
Radiochemical Yield | 20% (EOB) |
Oxidative Stability and Degradation
6-FNE hydrochloride is sensitive to oxidation due to its catechol moiety:
-
Degradation Pathway : Auto-oxidation in aqueous solutions (pH > 5) forms quinone derivatives.
-
Stabilizers : Ascorbic acid (0.1% w/v) or EDTA (0.01 M) reduces degradation by >90% over 24 hours at 25°C .
Functional Group Reactivity
Scientific Research Applications
Neuropharmacological Research
Antidepressant Effects
Recent studies have demonstrated that 6-FNE possesses notable antidepressant-like effects when administered intracerebrally. In experiments involving mice, 6-FNE showed significant anti-immobility effects in forced swim and tail suspension tests, indicating its potential as an antidepressant agent. The compound's action appears to be primarily mediated through α2-adrenergic receptors, contrasting with endogenous catecholamines that predominantly engage α1-receptors . This characteristic positions 6-FNE as a valuable candidate for further exploration in the treatment of mood disorders.
Behavioral Studies
The infusion of 6-FNE into the locus coeruleus of rodents has been associated with increased hyperactivity and behavioral disinhibition. This effect is attributed to the suppression of activity in this brain region through α1-adrenergic receptor stimulation . Such findings underline the compound's utility in studying the complex interactions between adrenergic signaling and behavior.
Cardiovascular Research
Adrenergic Receptor Studies
6-FNE serves as a selective agonist for both α1- and α2-adrenergic receptors, making it an essential tool for investigating adrenergic signaling pathways in cardiovascular research. It has been shown to elicit accumulations of cyclic AMP in various brain regions, indicating its role in modulating neurotransmitter release and vascular responses . The compound's ability to selectively activate these receptors allows researchers to dissect the physiological roles of adrenergic signaling in heart function and vascular regulation.
Comparative Efficacy Studies
A comparative analysis of 6-FNE with other adrenergic agents highlights its unique profile:
Compound | EC50 (μM) | Receptor Type | Effect |
---|---|---|---|
6-Fluoronorepinephrine (6-FNE) | ~30 | Selective α-adrenergic | Antidepressant-like action |
Norepinephrine | Variable | Mixed α/β-adrenergic | General adrenergic effects |
Dexmedetomidine | Variable | Selective α2-adrenergic | Sedative effects |
This table illustrates that while 6-FNE shows comparable efficacy to established agents like dexmedetomidine, it offers a more targeted approach due to its selectivity for α-adrenergic receptors .
Mechanism of Action
6-Fluoronorepinephrine hydrochloride exerts its effects by selectively binding to and activating alpha-1 and alpha-2 adrenergic receptors . This activation leads to various physiological responses, including increased heart rate, vasoconstriction, and enhanced neurotransmitter release. The compound’s mechanism of action involves the stimulation of intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which mediates its effects on target cells .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Fluorinated Norepinephrine Derivatives
Fluorination at different positions on the catechol ring significantly alters receptor selectivity:
*EC50 values are receptor-specific. †Reported EC50 for α₁A-AR binding .
Key Findings :
- 6-FNE·HCl shows ~10-fold greater potency at α-ARs compared to β-ARs due to steric and electronic effects of the 6-fluorine substitution. Molecular modeling identifies residue N293 in the β₂-AR as critical for discriminating against 6-FNE binding .
- 2-FNE selectively activates β-ARs, mimicking isoproterenol in cAMP generation but with reduced cardiovascular side effects .
- 5-FNE lacks selectivity, behaving similarly to endogenous norepinephrine .
Comparison with Non-Fluorinated Adrenergic Agonists
Functional Insights :
- 6-FNE·HCl’s α₂-AR agonism reduces noradrenergic neurotransmission via presynaptic autoreceptors, a mechanism explored in depression models . This contrasts with clonidine, which also targets α₂-ARs but has sedative side effects.
Research and Therapeutic Implications
Preclinical Studies
- Antidepressant Effects : Intracerebral 6-FNE·HCl demonstrated antidepressant-like effects in rodent models, likely via α₂-AR-mediated modulation of locus coeruleus activity .
- ADHD: 6-FNE·HCl’s ability to enhance noradrenaline signaling without β-AR activation may improve attention and reduce hyperactivity, akin to atomoxetine but with a novel mechanism .
Limitations and Challenges
- Pharmacokinetics : Esterified prodrugs (e.g., 6-FNE dipivalate hydrochloride) are under investigation to improve blood-brain barrier penetration .
Biological Activity
6-Fluoronorepinephrine hydrochloride (6-FNE) is a synthetic analog of norepinephrine, notable for its selective agonistic activity on α-adrenergic receptors. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of mood disorders and its role in studying adrenergic receptor functions.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₀FNO₃
- Molar Mass : 187.17 g/mol
6-FNE acts primarily as a full agonist at both α₁ and α₂ adrenergic receptors, distinguishing it from other catecholamines. Its mechanism involves:
- α₁-Adrenergic Activation : Leads to vasoconstriction and increased peripheral resistance.
- α₂-Adrenergic Activation : Inhibits neurotransmitter release, which can modulate mood and anxiety levels.
Antidepressant Effects
Research indicates that 6-FNE exhibits significant antidepressant-like effects in animal models. A study demonstrated that administration of 6-FNE in the fourth ventricle of mice resulted in:
- Increased Anti-immobility Behavior : Observed during forced swim and tail suspension tests, indicating reduced depressive behavior.
- Comparison with Established Antidepressants : Its effects were comparable or superior to desmethylimipramine, a known antidepressant .
Neuropharmacological Studies
Further studies have shown that:
- Dosing Effects : The antidepressant action was most pronounced at mid-dose levels, while higher doses led to a decline in efficacy, suggesting potential pro-depressant effects at elevated concentrations .
- Fos Expression Analysis : Investigations into brain activity revealed that 6-FNE inhibited neural activity in stress-responsive regions (locus coeruleus and paraventricular hypothalamus) while enhancing activity in areas associated with motivation (nucleus accumbens shell and lateral septal nucleus) .
Comparative Analysis with Other Compounds
Compound | Primary Action | Efficacy Comparison |
---|---|---|
6-Fluoronorepinephrine | Antidepressant, α1 and α2 Agonist | Comparable to desmethylimipramine |
Dexmedetomidine | Selective α2 Agonist | Similar antidepressant action but slower onset |
Norepinephrine | Non-selective Adrenergic Agonist | Less specific effects on depressive behavior |
Synthesis and Structural Considerations
The synthesis of 6-FNE involves fluorination at the 6-position of norepinephrine, which enhances its biological properties. The presence of fluorine significantly increases the phenolic acidity and alters the pharmacokinetic profile of the compound . This modification is critical for its selective activity at adrenergic receptors.
Case Studies
A notable case study highlighted the use of 6-FNE in rodent models where infusion into the locus coeruleus resulted in:
Q & A
Basic Research Questions
Q. How does 6-Fluoronorepinephrine hydrochloride exhibit selectivity for α-adrenergic receptors compared to β-adrenergic receptors?
- Methodological Answer : Fluorination at the 6-position of norepinephrine introduces steric and electronic effects that preferentially stabilize interactions with α-adrenergic receptors. In vitro assays using rat cerebral cortex slices have shown that this compound activates cyclic AMP-generating systems selectively via α-adrenergic receptors, unlike its 2-fluorinated analog, which targets β-receptors . Radioligand binding assays and functional studies (e.g., cAMP quantification) are critical for confirming receptor selectivity.
Q. What experimental models are suitable for studying the pharmacological effects of this compound?
- Methodological Answer : Rat brain slice preparations are widely used to evaluate adrenergic receptor activation due to their preserved neural architecture and receptor density . For in vivo studies, dose-response curves in animal models (e.g., blood pressure or locomotor activity assays) can assess systemic α-adrenergic effects. Ensure ethical clearance and adherence to guidelines for animal research .
Q. How can HPLC methods be optimized for quantifying this compound in biological samples?
- Methodological Answer : Use a C18 column with a mobile phase of acetonitrile and ammonium phosphate buffer (pH 4.5 ± 0.10) for optimal separation. UV detection at 207 nm is recommended based on analogous catecholamine analyses . Validate the method with calibration curves (1–10 µg/mL range) and spike-recovery tests to ensure precision (RSD < 2%) .
Q. What are the stability considerations for this compound in aqueous solutions?
- Methodological Answer : Catecholamines like 6-Fluoronorepinephrine are prone to oxidation. Store solutions in acidic conditions (pH 3–4) under inert gas (e.g., nitrogen) and add antioxidants (e.g., 0.1% sodium metabisulfite). Monitor degradation via HPLC or mass spectrometry over time .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the functional potency of this compound across different tissue types?
- Methodological Answer : Tissue-specific receptor subtype expression (e.g., α1 vs. α2) and coupling efficiency (e.g., G-protein vs. arrestin pathways) may explain discrepancies. Use subtype-selective antagonists (e.g., prazosin for α1) and knockout models to isolate contributions. Statistical meta-analysis of dose-response curves across studies can identify confounding variables .
Q. What computational strategies can predict the binding affinity of fluorinated norepinephrine analogs to adrenergic receptors?
- Methodological Answer : Molecular docking and molecular dynamics simulations of the β2-adrenergic receptor (e.g., PDB ID: 2RH1) reveal that fluorination at position 6 disrupts hydrogen bonding with Asn293 in β-receptors, favoring α-receptor interactions. Validate predictions with site-directed mutagenesis (e.g., N293A mutants) and radioligand displacement assays .
Q. How do interspecies differences in adrenergic receptor orthosteric sites affect the translational relevance of 6-Fluoronorepinephrine studies?
- Methodological Answer : Compare receptor sequences (e.g., human vs. rat α1A-adrenergic receptors) using Clustal Omega alignment. Functional assays in human-derived cell lines (e.g., HEK293 expressing cloned receptors) can clarify translational gaps. Cross-species EC50 ratios should be reported for preclinical-to-clinical extrapolation .
Q. What analytical techniques differentiate this compound from its degradation products or metabolites?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) identifies metabolites via exact mass (e.g., m/z 202.0743 for 6-Fluoronorepinephrine). Pair with NMR (e.g., ¹⁹F-NMR) to confirm structural integrity. For degradation, track phenolic oxidation products using UV-Vis spectral shifts .
Q. Methodological Tables
Table 1. Key Parameters for HPLC Analysis of this compound
Parameter | Specification | Reference |
---|---|---|
Column | Kromasil C18 (150 × 4.6 mm, 5 µm) | |
Mobile Phase | Acetonitrile:Buffer (35:65) | |
Detection Wavelength | 207 nm | |
Linearity Range | 1–10 µg/mL (r² > 0.999) |
Table 2. Receptor Selectivity Profile of Fluorinated Norepinephrine Analogs
Compound | α-Adrenergic EC50 (nM) | β-Adrenergic EC50 (nM) | Selectivity Ratio (α/β) | Reference |
---|---|---|---|---|
6-Fluoronorepinephrine | 12 ± 2 | 850 ± 50 | 70:1 |
Properties
CAS No. |
70952-50-0 |
---|---|
Molecular Formula |
C8H11ClFNO3 |
Molecular Weight |
223.63 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H10FNO3.ClH/c9-5-2-7(12)6(11)1-4(5)8(13)3-10;/h1-2,8,11-13H,3,10H2;1H |
InChI Key |
QGDCLYPALFHCCD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |
Origin of Product |
United States |
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